N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a dimethylaminoethyl group, a methylbenzo[d]thiazolyl group, and a phenoxyacetamide moiety. It is often used in studies related to medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzo[d]thiazole core with a dimethylaminoethyl halide under basic conditions.
Coupling with Phenoxyacetic Acid: The final step involves the coupling of the intermediate with phenoxyacetic acid or its derivatives, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring or the phenoxyacetamide moiety, potentially yielding reduced or hydrogenated products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Hydrogenated benzo[d]thiazole or phenoxyacetamide derivatives.
Substitution Products: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]thiazole moiety.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride exerts its effects is often related to its interaction with biological macromolecules. The compound can bind to proteins, enzymes, or nucleic acids, altering their function. The benzo[d]thiazole moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication or transcription. The dimethylaminoethyl group can enhance cell membrane permeability, facilitating the compound’s entry into cells.
Comparison with Similar Compounds
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-chloroacetamide hydrochloride: Similar structure but with a chloroacetamide moiety instead of phenoxyacetamide.
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride: Contains a methoxyacetamide group.
Uniqueness: N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is unique due to the presence of the phenoxyacetamide group, which can impart distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry research.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S.ClH/c1-15-8-7-11-17-19(15)21-20(26-17)23(13-12-22(2)3)18(24)14-25-16-9-5-4-6-10-16;/h4-11H,12-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXURHMHWCGDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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